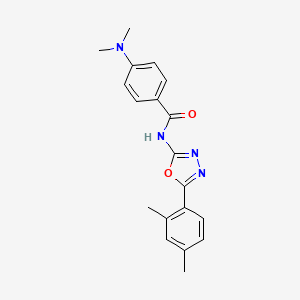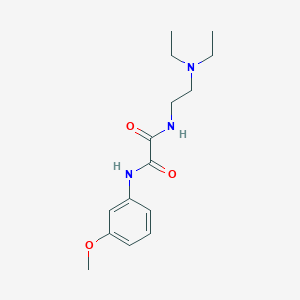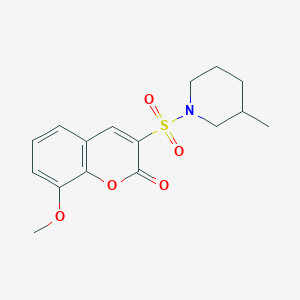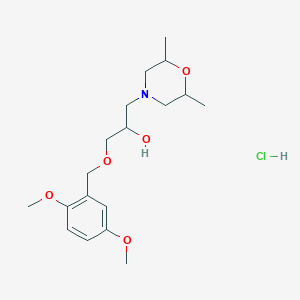
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use as an anti-cancer drug. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it is thought to work by activating the innate immune system. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to induce tumor vascular disruption, which can lead to tumor cell death.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to inhibit the growth of new blood vessels, which is important for the growth and spread of tumors. In addition, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer models. This makes it a potentially useful tool for studying cancer biology and developing new anti-cancer drugs. However, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has some limitations for lab experiments. For example, it has been shown to be toxic to normal cells at high doses, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide. One direction is to continue studying its mechanism of action and how it activates the immune system. Another direction is to explore its potential use in combination with other anti-cancer drugs. Finally, there is a need to develop new formulations of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide that are less toxic to normal cells and more effective at targeting tumors.
Méthodes De Synthèse
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide can be synthesized using a multi-step chemical reaction. The synthesis begins with the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3,4-oxadiazole to form the desired product, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Applications De Recherche Scientifique
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been studied extensively for its potential use as an anti-cancer drug. It has been shown to have anti-tumor activity in a variety of cancer models, including lung, colon, prostate, and breast cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to enhance the activity of other anti-cancer drugs, such as cisplatin and paclitaxel, when used in combination.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-5-10-16(13(2)11-12)18-21-22-19(25-18)20-17(24)14-6-8-15(9-7-14)23(3)4/h5-11H,1-4H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFZYCALDNGMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)


![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)


![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)


